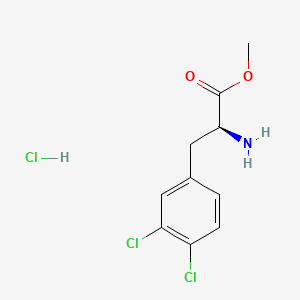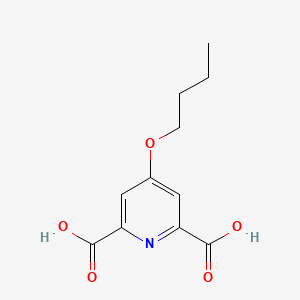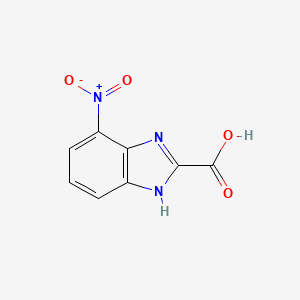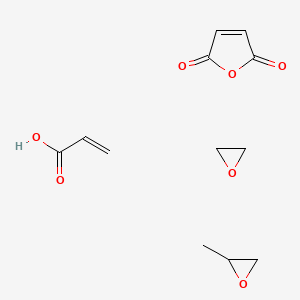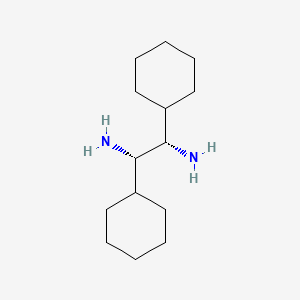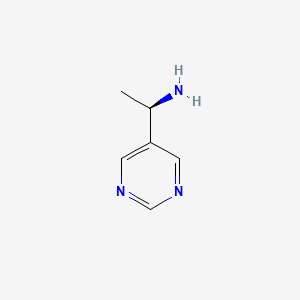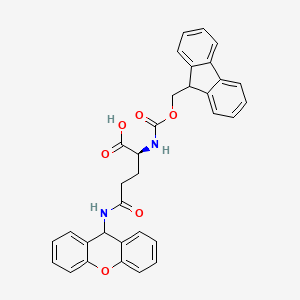
Fmoc-Gln(Xan)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Gln(Xan)-OH, also known as 9-fluorenylmethyloxycarbonyl-glutamine-xanthyl ester, is a derivative of glutamine used in solid-phase peptide synthesis. The compound is protected by the 9-fluorenylmethyloxycarbonyl group, which is commonly used to protect the amino group during peptide synthesis. The xanthyl ester serves as a protecting group for the side chain of glutamine, preventing unwanted reactions during the synthesis process.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gln(Xan)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of glutamine is protected using the 9-fluorenylmethyloxycarbonyl group. This is achieved by reacting glutamine with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Protection of the Side Chain: The side chain of glutamine is protected using the xanthyl ester. This involves reacting the Fmoc-protected glutamine with xanthyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
Fmoc-Gln(Xan)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The removal of the 9-fluorenylmethyloxycarbonyl group is typically achieved using piperidine in dimethylformamide. The xanthyl ester can be removed using trifluoroacetic acid.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide for the removal of the 9-fluorenylmethyloxycarbonyl group; trifluoroacetic acid for the removal of the xanthyl ester.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide and coupling reagents like hydroxybenzotriazole are commonly used.
Major Products Formed
Deprotection: Free glutamine with unprotected amino and side chain groups.
Coupling: Peptides with glutamine residues incorporated into the sequence.
科学研究应用
Fmoc-Gln(Xan)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used in the synthesis of peptides and proteins, allowing for the incorporation of glutamine residues in a controlled manner.
Drug Development: The compound is used in the development of peptide-based drugs, where precise control over the amino acid sequence is crucial.
Biological Studies: It is used in studies involving protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
作用机制
The mechanism of action of Fmoc-Gln(Xan)-OH involves its role as a protected amino acid derivative in peptide synthesis. The 9-fluorenylmethyloxycarbonyl group protects the amino group, preventing unwanted reactions during the synthesis process. The xanthyl ester protects the side chain of glutamine, ensuring that it remains unreactive until the desired point in the synthesis. The compound is incorporated into peptides through coupling reactions, where the protecting groups are removed to allow for the formation of peptide bonds.
相似化合物的比较
Similar Compounds
Fmoc-Gln(Trt)-OH: Another protected glutamine derivative, where the side chain is protected by the trityl group.
Fmoc-Gln(OtBu)-OH: A derivative with the side chain protected by the tert-butyl group.
Uniqueness
Fmoc-Gln(Xan)-OH is unique due to the use of the xanthyl ester as the protecting group for the side chain. This provides different reactivity and stability compared to other protecting groups such as trityl and tert-butyl. The choice of protecting group can influence the overall efficiency and outcome of the peptide synthesis process.
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(9H-xanthen-9-ylamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28N2O6/c36-30(35-31-24-13-5-7-15-28(24)41-29-16-8-6-14-25(29)31)18-17-27(32(37)38)34-33(39)40-19-26-22-11-3-1-9-20(22)21-10-2-4-12-23(21)26/h1-16,26-27,31H,17-19H2,(H,34,39)(H,35,36)(H,37,38)/t27-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGRFJKGDGJKFV-MHZLTWQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,2-Cyclopentanediol,3-[(1,1-dimethylethyl)dioxy]-,(1-alpha-,2-alpha-,3-bta-)-(9CI)](/img/new.no-structure.jpg)

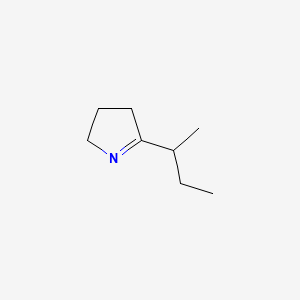
![4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-2-methylpropyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)-](/img/structure/B574618.png)
